molecular formula C13H18N2O3 B3317441 Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 959617-87-9

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B3317441
CAS No.: 959617-87-9
M. Wt: 250.29
InChI Key: IRKGMFWANMCSOS-VXGBXAGGSA-N
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Description

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with an amino and a hydroxyl group at the 3rd and 4th positions, respectively. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (3R,4R)-3,4-epoxypiperidine with benzylamine in the presence of a suitable catalyst, such as lithium perchlorate, in an organic solvent like acetonitrile at room temperature . This reaction leads to the formation of the desired amino alcohol with high stereoselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Acetonitrile, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., ketones or aldehydes) and reduced derivatives (e.g., alcohols). Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and enhances its potential as a chiral building block. The specific (3R,4R) configuration also contributes to its high stereoselectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and drug development.

Properties

IUPAC Name

benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGMFWANMCSOS-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
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Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
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Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
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Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

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